1-Fluorocyclobutanecarboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluorocyclobutanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.161. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

As an ester, it may interact with various enzymes involved in ester hydrolysis .

Mode of Action

Esters typically undergo hydrolysis in the presence of enzymes, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific targets and pathways involved.

Biochemical Pathways

It’s worth noting that esters are often involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

As an ester, it’s likely to be metabolized in the body through ester hydrolysis, leading to the formation of an alcohol and a carboxylic acid .

Result of Action

Based on its potential involvement in suzuki–miyaura (sm) cross-coupling reactions, it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluorocyclobutanecarboxylic acid ethyl ester. For instance, certain boronic acids and pinacol boronic esters, which are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, can decompose in air . Therefore, the stability and efficacy of this compound could potentially be affected by exposure to air and other environmental conditions.

Activité Biologique

1-Fluorocyclobutanecarboxylic acid ethyl ester (CAS Number: 337-98-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, applications in various fields, and relevant research findings.

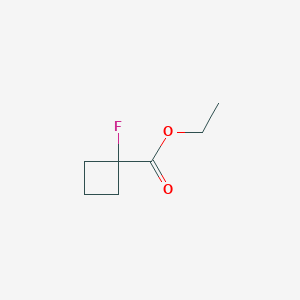

Chemical Structure and Properties

The compound features a cyclobutane ring with a fluorine atom at the first carbon position and an ethyl ester group attached to the carboxylic acid functional group. Its molecular formula is C5H7FO2.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : The reaction of cyclobutanecarboxylic acid with ethanol in the presence of acid catalysts.

- Fluorination : Utilizing fluorinating agents to introduce fluorine into the cyclobutane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

- Molecular Targets : The compound may modulate the activity of enzymes and receptors involved in metabolic processes and oxidative stress responses.

- Biochemical Pathways : It has been suggested that this compound could influence pathways related to signal transduction, potentially affecting cellular responses to external stimuli.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing complex medicinal compounds, including β-keto esters that are crucial in drug development.

- Food Science : The compound is utilized in producing medium-chain volatile flavor esters, enhancing aroma and taste in food products.

- Renewable Energy : It plays a role in biodiesel production through transesterification processes, contributing to sustainable energy solutions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Transesterification Reactions : Research demonstrated high yields (up to 99%) when used as a reagent in transesterification reactions involving β-keto esters, indicating its efficiency as a synthetic building block.

- Fluorinated Building Blocks : The compound has been identified as a valuable building block for drug discovery due to its unique fluorination pattern, which may enhance lipophilicity and biological activity compared to non-fluorinated analogs .

Comparative Analysis

The following table summarizes the properties and applications of this compound alongside structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | C5H7FO2 | Cyclobutane structure with fluorine | Medicinal chemistry, food science, biodiesel |

| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | C5H6F3O2 | Contains trifluoromethyl group | Potentially enhanced biological activity |

| Ethyl 2-fluorocyclopropanecarboxylate | C5H7FO2 | Different ring structure (cyclopropane) | Varies based on structural modifications |

Propriétés

IUPAC Name |

ethyl 1-fluorocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJDKRLKAOIKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.